N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,4-diethoxyphenyl)acetamide
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Overview
Description
N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(3,4-DIETHOXYPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclohepta[b]thiophene ring and a diethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(3,4-DIETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the cyclohepta[b]thiophene core, which can be synthesized through a series of cyclization reactions. The introduction of the cyano group and the diethoxyphenyl group is achieved through nucleophilic substitution and electrophilic aromatic substitution reactions, respectively. The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents play a crucial role in enhancing the efficiency of the reactions. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(3,4-DIETHOXYPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines.
Scientific Research Applications
N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(3,4-DIETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(3,4-DIETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the diethoxyphenyl group play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-3-METHYLBUTANAMIDE: Shares a similar core structure but differs in the substituents attached to the cyclohepta[b]thiophene ring.
3-CHLORO-N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PROPANAMIDE: Contains a chloro group instead of the diethoxyphenyl group.
Uniqueness
N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(3,4-DIETHOXYPHENYL)ACETAMIDE is unique due to the presence of both the cyano group and the diethoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C22H26N2O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,4-diethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H26N2O3S/c1-3-26-18-11-10-15(12-19(18)27-4-2)13-21(25)24-22-17(14-23)16-8-6-5-7-9-20(16)28-22/h10-12H,3-9,13H2,1-2H3,(H,24,25) |
InChI Key |
RSKAWUJSVOKHPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C#N)OCC |
Origin of Product |
United States |
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